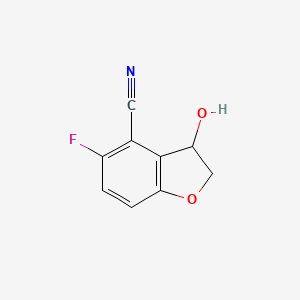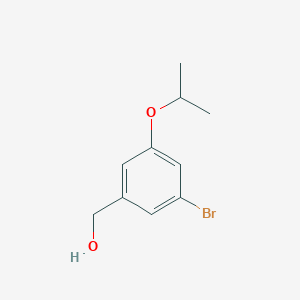![molecular formula C10H7FO2S B6309543 7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid CAS No. 1446860-71-4](/img/structure/B6309543.png)
7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid is a thiophene-based compound . Thiophene is a five-membered heterocycle that contains a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of this compound is C10H7FO2S . It is a thiophene-based compound, which means it contains a five-membered ring made up of one sulfur atom .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
The molecular weight of this compound is 210.2247832 . More detailed physical and chemical properties were not found in the sources.Mécanisme D'action
The mechanism of action of 7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid is not yet fully understood. However, it is believed that its fluoro-substitution enhances the binding affinity of the compound to target molecules, and that its carboxylic acid group enhances its solubility in aqueous solutions. Additionally, it is believed that the presence of the methyl group on the benzo[b]thiophene ring enhances the stability of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been extensively studied. However, some studies have suggested that the compound has anti-inflammatory and antioxidant properties, and that it may be useful as an anti-cancer agent. Additionally, it has been shown to inhibit the growth of certain bacteria, and to reduce the toxicity of certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. Additionally, it has a low toxicity profile and is non-volatile, making it an ideal reagent for a variety of experiments. However, the compound has some limitations. It is not water-soluble, so it must be dissolved in organic solvents before use. Additionally, its fluoro-substitution can make it difficult to detect using certain analytical techniques.
Orientations Futures
There are a number of potential future directions for 7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid research. These include further studies into its biochemical and physiological effects, the development of more efficient synthesis methods, and the use of the compound as a drug candidate for the treatment of cancer and other diseases. Additionally, this compound could be used as a fluorescent probe for the detection of other compounds, and as a reagent for the synthesis of polymers or other materials. Finally, further research could be conducted into the mechanism of action of this compound, and into the development of sensors for the detection of volatile organic compounds.
Méthodes De Synthèse
7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid can be synthesized through a two-step process. The first step involves the reaction of 4-fluoro-benzoyl chloride with 6-methyl-benzo[b]thiophene-2-carboxylic acid (MBCA) to form 4-fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid (F6MBCA). The second step involves the reaction of F6MBCA with sodium borohydride to form this compound. This method is relatively simple and cost-effective, and can be used to synthesize this compound in large quantities.
Applications De Recherche Scientifique
7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid is a versatile compound that has a wide range of applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions, and as a substrate for the detection of esterases, proteases, and phosphatases. It has also been used in the development of sensors for the detection of volatile organic compounds, and as a reagent for the synthesis of polymers. Additionally, this compound has been used as a potential drug candidate for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
7-fluoro-6-methyl-1-benzothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2S/c1-5-2-3-6-4-7(10(12)13)14-9(6)8(5)11/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBYHHMWEWWXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(S2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B6309469.png)

![9-Amino-5H-benzo[a]phenoxazin-5-one, 95%](/img/structure/B6309489.png)
![6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309502.png)
![6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309506.png)
![7-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309507.png)
![7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309512.png)
![7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6309517.png)
![7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309525.png)
![6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309529.png)
![6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309539.png)

![tert-butyl N-[4-(2,5-difluorophenyl)-4-oxo-butyl]carbamate](/img/structure/B6309564.png)
